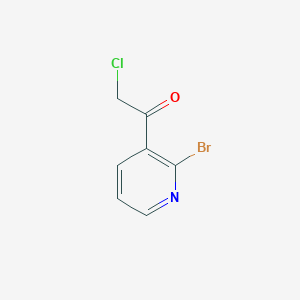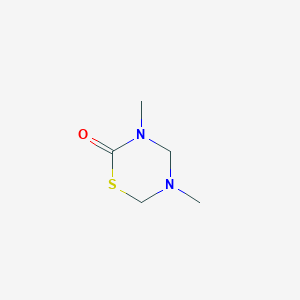![molecular formula C17H19BrN2O3S B12448318 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B12448318.png)
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide is a complex organic compound with a molecular formula of C17H19BrN2O3S. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and N,N-diethylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of 4-{[(E)-(5-bromo-2-hydroxyphenyl)methyl]amino}-N,N-diethylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide
- 4-{[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide
- 4-{[(E)-(5-iodo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide
Uniqueness
The presence of the bromine atom in 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H19BrN2O3S |
|---|---|
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-20(4-2)24(22,23)16-8-6-15(7-9-16)19-12-13-11-14(18)5-10-17(13)21/h5-12,21H,3-4H2,1-2H3 |
Clave InChI |
IDXIYZYGCVGWIU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
![3,3'-[(5-bromo-2-methoxyphenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B12448249.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12448260.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)


![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)

![[5-(2-Methylbutyl)-3-pyridyl]boronic acid](/img/structure/B12448287.png)
![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12448291.png)

![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-thiophen-2-yl-acetamide](/img/structure/B12448302.png)
